降冰片烯氧化物

描述

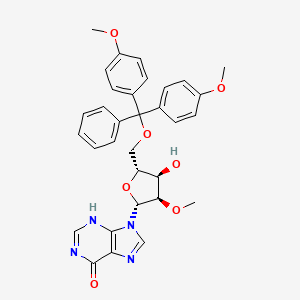

Norbornene, also known as bicyclo[2.2.1]hept-2-ene, is a versatile chemical compound with a wide range of applications, particularly within the polymers and resins industry . It is a bridged cyclic hydrocarbon that forms part of the norbornane family . The molecule consists of a cyclohexene ring with a methylene bridge between carbons 1 and 4 . The molecule carries a double bond which induces significant ring strain and significant reactivity .

Synthesis Analysis

Norbornene can be synthesized through a Diels-Alder reaction between ethylene and cyclopentadiene . The reaction process and kinetics of norbornene synthesis from cyclopentadiene have been studied in a stirred reactor . The optimum reaction conditions were determined to be a dicyclopentadiene (DCPD) solution mass fraction of 20%, a reaction time of 4 h, and a reaction pressure of 7.0 MPa .

Molecular Structure Analysis

The unique structure of norbornene, defined by its seven-carbon bicyclic structure, makes it a fascinating subject in the realm of chemistry . The molecule possesses a C=C double bond, rendering it an alkene . This functional group is essential in its role in various reactions, such as polymerization .

Chemical Reactions Analysis

Norbornene undergoes an acid-catalyzed hydration reaction to form norborneol . It is used in the Catellani reaction and in norbornene-mediated meta-C−H activation . The reaction mechanism, ligand, and norbornene effects in Pd/norbornene-catalyzed alkylation and arylation via C–H activation have been theoretically elucidated by DFT computation .

Physical And Chemical Properties Analysis

Norbornene exhibits very useful physico-chemical properties such as glass-like transparency, rigidity, heat and chemical resistance, and low permeability to gas and water . Its strain results from the interaction between the sp3-hybridized bridgehead carbons and the sp2-hybridized double bond .

科学研究应用

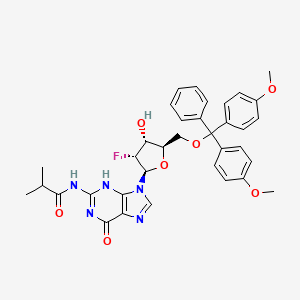

水凝胶制备:Truong 等人(2015 年)描述了将亚硝基氧化物-降冰片烯环加成用作生物正交交联反应来制备聚(乙二醇)水凝胶的应用。该方法允许快速形成具有高含水量和强大物理强度的水凝胶,适用于神经元细胞的 3D 包封 (Truong 等人,2015 年).

DNA 修饰:Gutsmiedl 等人(2009 年)展示了将亚硝基氧化物-降冰片烯环加成用于 DNA 的无铜“点击”修饰。该反应促进了寡脱氧核苷酸与各种分子的高密度功能化,在遗传研究和生物技术中有用 (Gutsmiedl 等人,2009 年).

细胞生物学研究:Alcock 等人(2018 年)验证了降冰片烯衍生物作为蛋白质和活细胞中半胱氨酸亚磺酸探针,表明它们在研究生物系统中的半胱氨酸氧化中很有用 (Alcock 等人,2018 年).

化学中的核磁共振研究:Gucma 等人(2013 年)对亚硝基氧化物与降冰片烯的 1,3-偶极环加成进行了核磁共振研究,有助于理解涉及降冰片烯氧化物的化学反应 (Gucma 等人,2013 年).

磁性纳米颗粒合成:Akcora 等人(2005 年)合成了氧化铁掺杂降冰片烯/氘代降冰片烯二羧酸二嵌段共聚物。这对于制造具有特定磁性的材料具有重要意义 (Akcora 等人,2005 年).

催化研究:Cunillera 等人(2019 年)探索了固定在 π-π 堆叠中的 Rh 催化剂在连续流动条件下对降冰片烯进行不对称加氢甲酰化的应用,突出了在化学合成中的应用 (Cunillera 等人,2019 年).

作用机制

安全和危害

Norbornene should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed . It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .

未来方向

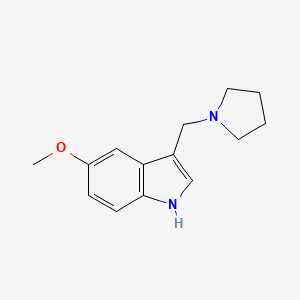

Norbornene and its derivatives have been attracting significant attention due to their possible therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is ongoing . In addition, the use of norbornene, and its related compounds, encapsulation in nanosystems for its use in cancer therapies is being explored .

属性

IUPAC Name |

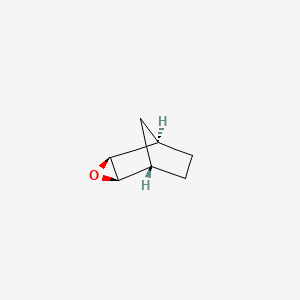

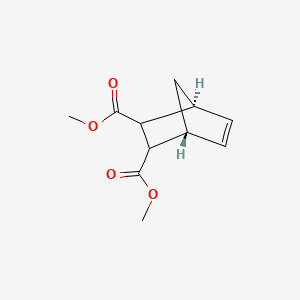

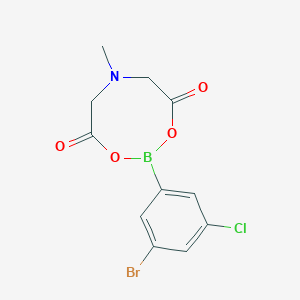

(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.02,4]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6+,7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNNZOOGWXZCPZ-RNGGSSJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3146-39-2 | |

| Record name | rel-(1R,2S,4R,5S)-3-Oxatricyclo[3.2.1.02,4]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

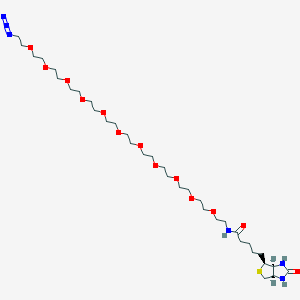

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine, >=97.0% (HPLC)](/img/structure/B8024733.png)

![Chloro(2-{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)gold(I)](/img/structure/B8024787.png)